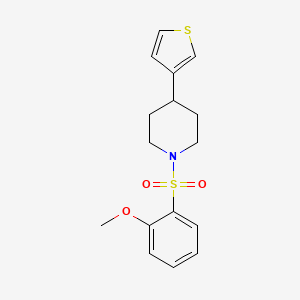

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine

Description

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a synthetic piperidine derivative characterized by a sulfonyl group attached to the 2-methoxyphenyl moiety at position 1 and a thiophen-3-yl substituent at position 4 of the piperidine ring.

Properties

IUPAC Name |

1-(2-methoxyphenyl)sulfonyl-4-thiophen-3-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S2/c1-20-15-4-2-3-5-16(15)22(18,19)17-9-6-13(7-10-17)14-8-11-21-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTANPBBSAYWDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the methoxyphenylsulfonyl group and the thiophenyl group. Common reagents used in these reactions include sulfonyl chlorides, thiophenes, and piperidine derivatives. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcome of these reactions.

Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic effects.

Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylsulfonyl group and thiophenyl group may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Piperidine vs. Piperazine Derivatives

Target Compound : Piperidine core (6-membered ring with one nitrogen).

- HBK Series (): Piperazine-based compounds (6-membered ring with two nitrogens), such as HBK14–HBK19, feature phenoxyethoxyethyl or phenoxypropyl substituents. Piperazine derivatives generally exhibit higher basicity and conformational flexibility compared to piperidines, which may alter pharmacokinetic properties like solubility and membrane permeability.

Key Difference : Piperidines (single nitrogen) may have reduced hydrogen-bonding capacity but improved metabolic stability compared to piperazines .

Substituent Variations on the Sulfonyl Group

Target Compound : 2-Methoxyphenyl sulfonyl group (electron-donating methoxy at ortho position).

- 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]piperidine (): Features a chloro substituent at the para position and methoxy at meta.

Key Insight : Ortho-methoxy substituents in the target compound may introduce steric hindrance, altering binding modes compared to para/meta-substituted analogs .

Thiophene vs. Other Aromatic Substituents

Target Compound : Thiophen-3-yl group (sulfur-containing heterocycle).

- Trimethoxyphenyl-Substituted Piperidines () : Compounds like 1-(2-chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one have bulky, electron-rich aryl groups. These substituents may enhance interactions with aromatic residues in enzymes but lack the sulfur-mediated interactions of thiophene.

Key Difference: Thiophene’s sulfur atom can engage in unique interactions (e.g., π-stacking, van der Waals forces) that phenyl or methoxy-substituted analogs cannot replicate .

Sulfonyl vs. Sulfide/Sulfanyl Groups

Target Compound : Sulfonyl group (oxidized, polar).

Key Insight : Sulfonyl groups in the target compound may improve water solubility and hydrogen-bond acceptor capacity, critical for target binding in hydrophilic environments .

Piperidinone Derivatives

Examples : 1-Acetyl- and 1-chloroacetyl-piperidin-4-ones ().

Implication : The absence of a ketone in the target compound may increase flexibility, allowing for broader conformational adaptability in biological systems .

Structural and Functional Comparison Table

Discussion of Pharmacological Implications

- Electron Effects : The 2-methoxy group in the target compound’s sulfonyl substituent is electron-donating, which may stabilize charge interactions in binding pockets. In contrast, chloro substituents (e.g., ) could enhance hydrophobic interactions .

- Thiophene Contribution : The thiophen-3-yl group’s sulfur atom may facilitate interactions with cysteine residues or metal ions in enzymes, a feature absent in purely phenyl-substituted analogs .

- Sulfonyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.